1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that features a furan ring and an oxadiazole ring
Preparation Methods
The synthesis of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other similar compounds, such as:
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan and oxadiazole ring but differs in its functional groups and biological activities.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Another similar compound with a triazole ring instead of an oxadiazole ring, exhibiting different pharmacological properties. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSWDWHXSDQDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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